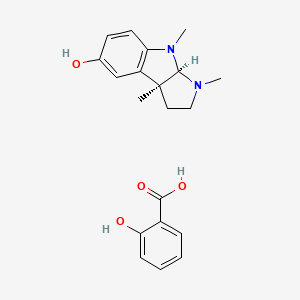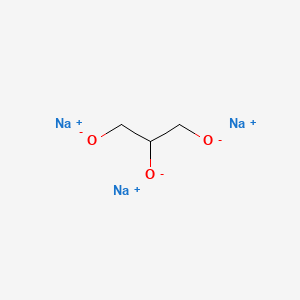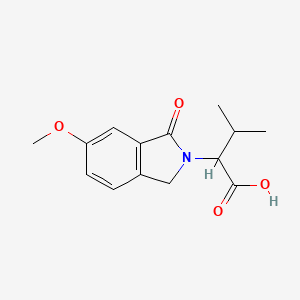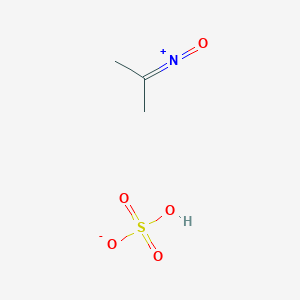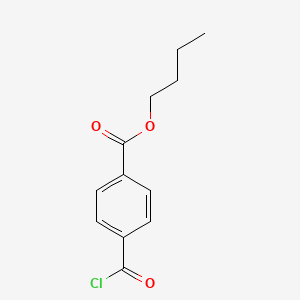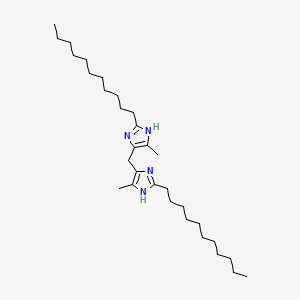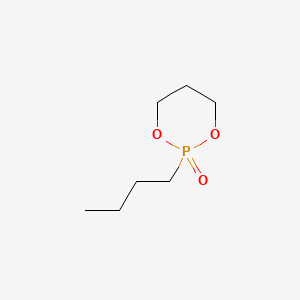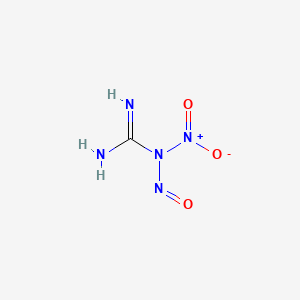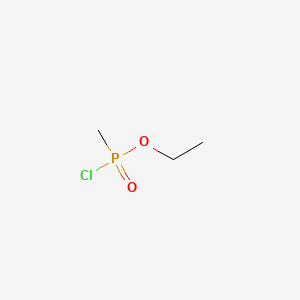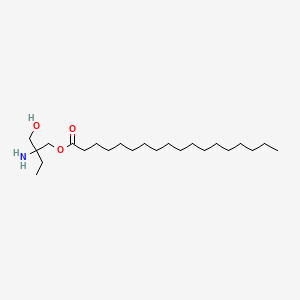
2-Amino-2-(hydroxymethyl)butyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(hydroxymethyl)butyl stearate is a chemical compound with the molecular formula C23H47NO3. It is also known as octadecanoic acid 2-amino-2-(hydroxymethyl)butyl ester. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a stearate ester group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(hydroxymethyl)butyl stearate typically involves the esterification of stearic acid with 2-amino-2-(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 150-180°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of a continuous flow reactor also improves the efficiency of the reaction and reduces the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(hydroxymethyl)butyl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: The major product is 2-amino-2-(carboxymethyl)butyl stearate.
Reduction: The major product is 2-amino-2-(hydroxymethyl)butyl alcohol.
Substitution: The major products depend on the nucleophile used, but can include various substituted amines or amides.
Scientific Research Applications
2-Amino-2-(hydroxymethyl)butyl stearate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of lipid metabolism and as a model compound for studying the interactions of lipids with proteins.
Industry: It is used as an emulsifying agent in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-Amino-2-(hydroxymethyl)butyl stearate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, while the stearate ester group can interact with lipid membranes. These interactions can affect the stability and function of biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)propyl stearate: Similar structure but with a propyl group instead of a butyl group.
2-Amino-2-(hydroxymethyl)ethyl stearate: Similar structure but with an ethyl group instead of a butyl group.
2-Amino-2-(hydroxymethyl)methyl stearate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
2-Amino-2-(hydroxymethyl)butyl stearate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with both hydrophilic and hydrophobic molecules. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
31977-95-4 |
|---|---|
Molecular Formula |
C23H47NO3 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
[2-amino-2-(hydroxymethyl)butyl] octadecanoate |
InChI |
InChI=1S/C23H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)27-21-23(24,4-2)20-25/h25H,3-21,24H2,1-2H3 |
InChI Key |
KHYKTXHJBKSIRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


